molecular formula C14H11N3O2S2 B2822946 3-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 896344-81-3

3-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2822946
M. Wt: 317.38
InChI Key: WACQQSHFPOUCQX-UHFFFAOYSA-N
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Description

3-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

Crystallography and Structural Analysis

The synthesis and structural analysis of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have been explored, demonstrating their crystal structures and biological activities. These studies reveal the intermolecular hydrogen bonds and Hirshfeld surface analysis, providing insights into the molecular interactions and stability of such compounds. Notably, these compounds have shown good antibacterial and potent antioxidant activities in vitro against Staphylococcus aureus (Subbulakshmi N. Karanth et al., 2019).

Anticancer Activity

Research on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has demonstrated moderate to excellent anticancer activity against various cancer cell lines. This includes MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with some derivatives showing higher activity than the reference drug, etoposide (B. Ravinaik et al., 2021).

Corrosion Inhibition

Oxadiazole derivatives have been assessed for their corrosion inhibition properties on mild steel in sulphuric acid. Studies highlight the protective layer formation on the steel surface, indicating the potential of these compounds in industrial applications to prevent corrosion (P. Ammal et al., 2018).

Nematicidal Activity

Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activities against Bursaphelenchus xylophilus. This suggests the potential of these compounds as lead candidates for the development of new nematicides, offering an alternative to current commercial products (Dan Liu et al., 2022).

Antimicrobial and Antifungal Screening

The antimicrobial and antifungal activities of various oxadiazole derivatives have been extensively studied. Compounds have shown significant activity against a range of bacterial and fungal strains, highlighting their potential as novel antimicrobial and antifungal agents (Ningaraddi S. Belavagi et al., 2015).

properties

IUPAC Name

3-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c1-20-10-5-2-4-9(8-10)12(18)15-14-17-16-13(19-14)11-6-3-7-21-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACQQSHFPOUCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

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